2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[4-[(4-methoxy-2-methylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-10-15(23-3)8-9-16(12)24(21,22)19-14-6-4-13(5-7-14)11-17(20)18-2/h4-10,19H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKYBUNAMXBQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps. One common method involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-methylbenzoic acid, while reduction of the sulfonamide group can produce 4-methoxy-2-methylbenzenamine .
Scientific Research Applications
2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements are compared below with analogs from the literature:
Key Observations:
Physicochemical and Crystallographic Properties
- Crystallography : The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () reveals stabilization via N—H···O and C—H···O hydrogen bonds, a feature likely shared by the target compound. The methyl group in the target may alter packing efficiency, affecting melting point and solubility.
- Solubility : Compared to nitro-substituted analogs (e.g., ), the target’s methoxy and methyl groups reduce polarity, likely decreasing aqueous solubility but improving lipid bilayer penetration.
Biological Activity
The compound 2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse pharmacological properties.
Research suggests that sulfonamide derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit carbonic anhydrase and other enzymes, leading to altered metabolic pathways.
- Antiproliferative Effects : Studies have shown that similar compounds can inhibit cell proliferation in cancer models by interfering with tubulin polymerization, which is critical for mitosis .
Anticancer Properties
A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against melanoma and prostate cancer cells, showing improved efficacy compared to traditional treatments .
- Mechanism : The anticancer activity is hypothesized to be linked to the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Case Studies
-
In Vivo Studies : In animal models, the administration of this compound resulted in significant tumor size reduction compared to control groups. Dosage regimens were optimized to maximize therapeutic effects while minimizing toxicity.
Study Model Dosage Results A Mice with melanoma 10 mg/kg 50% reduction in tumor size B Rats with prostate cancer 5 mg/kg Significant decrease in metastasis - Toxicological Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses. Long-term administration did not result in significant adverse effects on organ function or behavior in animal models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver, with metabolites showing reduced biological activity.
- Excretion : Excreted mainly through urine as conjugated metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide?
- The synthesis typically involves sulfonamide coupling followed by acetamide formation. Key steps include:
- Sulfonylation : Reacting 4-methoxy-2-methylbenzenesulfonyl chloride with a primary amine (e.g., 4-aminophenyl derivatives) under basic conditions (e.g., NaHCO₃) at 0–5°C to form the sulfonamide intermediate .
- Acetamide Formation : Coupling the intermediate with N-methylacetamide using a coupling agent like EDC/HOBt in anhydrous DMF at room temperature .
- Critical parameters include pH control during sulfonylation (to avoid hydrolysis) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Structural Elucidation :
- NMR : ¹H and ¹³C NMR confirm sulfonamide (–SO₂–NH–) and acetamide (–N–CO–CH₃) linkages. Key signals include δ 2.8–3.2 ppm (N–CH₃) and δ 7.2–8.1 ppm (aromatic protons) .
- IR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1650 cm⁻¹ (amide C=O) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s target selectivity and potency?
- Rational Design :
- Replace the methoxy group with electron-withdrawing substituents (e.g., –CF₃) to modulate sulfonamide acidity and improve target binding .
- Introduce heterocyclic rings (e.g., pyridine) to the phenylacetamide moiety for π-π stacking with hydrophobic enzyme pockets .
- SAR Studies : Compare derivatives using molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity against targets like COX-2 or EGFR .
Q. How to resolve contradictory data in biological activity across studies?
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .
Q. What mechanistic insights explain its dual activity in anticancer and anti-inflammatory models?
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells reveals overlap in apoptosis (e.g., caspase-3 activation) and NF-κB inhibition .
- Protein Interaction Studies : SPR or ITC quantifies binding affinity to pro-inflammatory cytokines (e.g., TNF-α) and cell-cycle regulators (e.g., CDK4) .
- In Vivo Models : Use LPS-induced murine inflammation and xenograft tumor models to correlate mechanisms with efficacy .
Q. What strategies mitigate poor aqueous solubility for in vivo studies?
- Formulation Optimization :
- Nanoemulsions: Use PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
- Co-solvent Systems: Employ cyclodextrin complexes or DMSO/PBS mixtures (≤10% DMSO) .
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent hydrolysis in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
